1,3-Dimethylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of ® and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones

Scientific Field: Organic Chemistry

Application Summary: The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines (1 equiv), in THF, at ca.

Methods of Application: The reaction was carried out in THF at approximately 20°C.

Results or Outcomes: The new compounds were fully characterized and yielded 70% and 68% respectively.

Histamine H3 and Sigma-1 Receptor Antagonists

Scientific Field: Neurochemistry

Application Summary: Piperazine and Piperidine derivatives, including 1,3-dimethylpiperazine, have been investigated for their affinity at sigma-1 receptors (σ1R).

Methods of Application: The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at Rs.

Results or Outcomes: Six of the tested compounds showed higher affinity toward σ1R than σ2R with the highest binding preference to σ1R for compounds 5, 11, and 12.

Piperazine-based Antimicrobial Polymers

Scientific Field: Polymer Chemistry

Application Summary: Piperazine-based antimicrobial polymers have been developed to reduce the lethality rate caused by pathogenic microbes.

Methods of Application: The synthesis of these polymers involves the incorporation of piperazine molecules, which are of pharmaceutical importance, into the polymer structure.

Results or Outcomes: The resulting polymers have shown promising antimicrobial properties, providing a potential solution to problems associated with small molecules that restrict their applications.

Piperazine in Drug Discovery

Scientific Field: Pharmaceutical Chemistry

Application Summary: The piperazine molecule, including 1,3-Dimethylpiperazine, has been classified as a privileged structural motif in drug discovery.

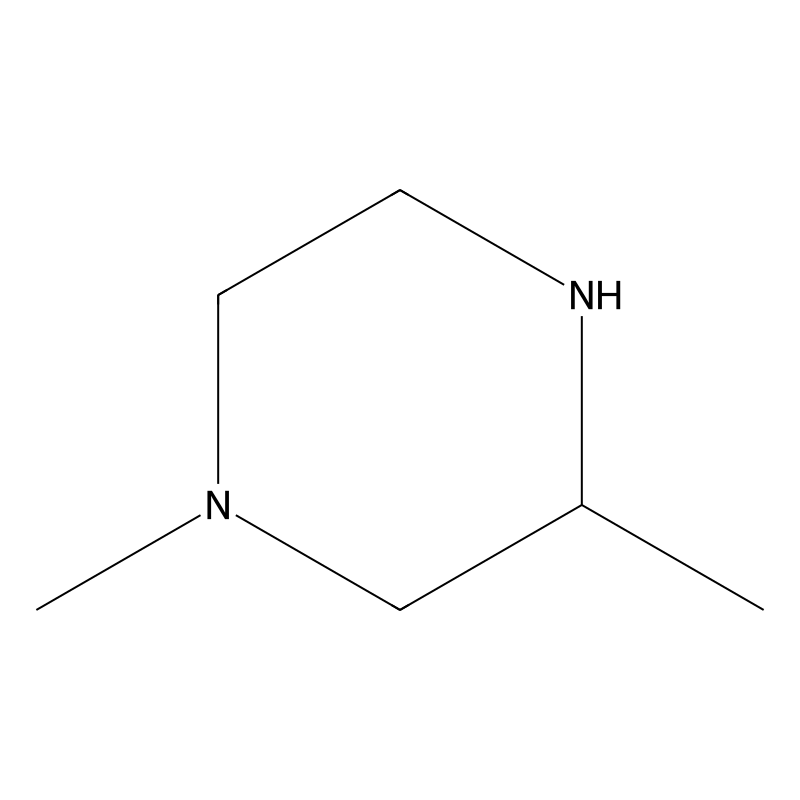

1,3-Dimethylpiperazine is a cyclic organic compound with the molecular formula . It belongs to the piperazine family, which consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions one and three of the piperazine ring. The structure can be represented as follows:

textN(CH3) / \ CH2 CH2 / \ N(CH3) CH2

1,3-Dimethylpiperazine is a colorless liquid with a distinctive amine-like odor. It is soluble in water and many organic solvents, making it versatile for various chemical applications.

- Alkylation: It can react with alkyl halides to form N-alkyl derivatives. This is commonly used to introduce different alkyl chains into the piperazine structure, enhancing its reactivity and functional properties .

- Acylation: The compound can also undergo acylation reactions with acyl halides or anhydrides, leading to the formation of amides. This reaction allows for the introduction of acyl groups onto the piperazine ring .

- N-oxidation: 1,3-Dimethylpiperazine can be oxidized to form N-oxides using oxidizing agents like peracids or hydrogen peroxide .

1,3-Dimethylpiperazine exhibits various biological activities. It has been studied for its potential as an antidepressant and anxiolytic agent. The compound's structural similarity to other pharmacologically active piperazines suggests it may interact with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

Several methods exist for synthesizing 1,3-dimethylpiperazine:

- Direct Methylation: One common method involves the direct methylation of piperazine using methyl iodide or dimethyl sulfate in a basic medium.

- Cyclization Reactions: Another approach involves cyclization reactions of appropriate precursors such as 1,4-dimethylpiperazine derivatives under specific conditions to yield 1,3-dimethylpiperazine .

- Glyoxal Reaction: The reaction of piperazine with glyoxal can also yield various substituted products including 1,3-dimethylpiperazine derivatives .

1,3-Dimethylpiperazine finds applications across various fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of numerous pharmaceutical compounds, including antihistamines and antidepressants.

- Chemical Industry: The compound serves as a building block in the synthesis of agrochemicals and other fine chemicals.

- Polymer Chemistry: It is used in producing polyurethanes and other polymers due to its reactive amine groups.

Studies have shown that 1,3-dimethylpiperazine interacts with various biological targets. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in pharmacology. Research indicates potential interactions with serotonin receptors and dopamine pathways, which are crucial in mood regulation and anxiety responses.

Several compounds share structural similarities with 1,3-dimethylpiperazine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperazine | Piperazine | Basic structure without methyl substitutions |

| 1,4-Dimethylpiperazine | 1,4-Dimethylpiperazine | Methyl groups at positions one and four |

| 2-Methylpiperazine | 2-Methylpiperazine | Methyl group at position two |

| 2,5-Dimethylpiperazine | 2,5-Dimethylpiperazine | Methyl groups at positions two and five |

Uniqueness

What sets 1,3-dimethylpiperazine apart from these similar compounds is its specific arrangement of methyl groups that allows for distinct reactivity patterns and biological interactions. Its unique structure enables specific binding affinities and activities within biological systems that differ from those of its analogs.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Corrosive;Irritant